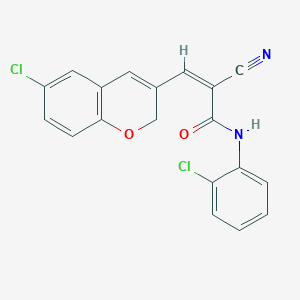
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of an isothiazolidine ring and various other functional groups.Chemical Reactions Analysis
Again, without specific information, it’s hard to provide a detailed analysis of the chemical reactions involving this compound.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups.Wissenschaftliche Forschungsanwendungen
Antioxidant Additives in Lubricating Oils : A study by Habib, Hassan, and El‐Mekabaty (2014) explored the synthesis of various compounds, including one structurally similar to the chemical of interest, as antioxidant and corrosion inhibitors for gasoline lubricating oils. Their research indicated significant antioxidant activity in certain synthesized compounds, highlighting the potential of these chemicals in industrial applications (Habib, Hassan, & El‐Mekabaty, 2014).
Antibacterial and Lipoxygenase Inhibition : Abbasi et al. (2017) conducted a study focusing on the synthesis of new sulfonamides with potential antibacterial properties and the ability to inhibit lipoxygenase, an enzyme involved in inflammation. Their findings indicated that certain synthesized compounds demonstrated good inhibitory activity against various bacterial strains (Abbasi et al., 2017).
Antimycobacterial Activity : Research by Ghorab et al. (2017) synthesized novel compounds for potential use against Mycobacterium tuberculosis. This study highlighted the structure-activity relationships of these compounds, with some exhibiting significant antimycobacterial activity (Ghorab et al., 2017).
Anticancer and Anti-HIV Evaluation : Pomarnacka and Kornicka (2001) investigated the synthesis of various derivatives for their in vitro anticancer and anti-HIV activities. Some compounds in this study, structurally related to the chemical of interest, displayed moderate anti-HIV activity and sensitivity against leukemia cell lines (Pomarnacka & Kornicka, 2001).
Synthesis of Novel Complexes for Biological Studies : González-Álvarez et al. (2013) synthesized and characterized several complexes, demonstrating their binding affinity to calf thymus DNA and examining their anticancer activity. This research is indicative of the potential biomedical applications of these compounds (González-Álvarez et al., 2013).
Synthesis and Characterization for Potential Pharmaceutical Applications : A study by Pawlak, Szczesio, and Potrzebowski (2021) focused on the structural investigation of AND-1184, a compound with potential as an Active Pharmaceutical Ingredient (API) for dementia treatment. Their research involved detailed characterizations, highlighting the importance of such compounds in pharmaceutical development (Pawlak, Szczesio, & Potrzebowski, 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-13-6-8-16(9-7-13)24(21,22)17-14-4-2-5-15(12-14)18-10-3-11-23(18,19)20/h2,4-9,12,17H,3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBDARDLWZTHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide](/img/structure/B3017459.png)

![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylcyclohexyl)benzamide](/img/structure/B3017461.png)
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B3017463.png)




![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B3017474.png)

![Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3017479.png)



